methyl 1H,8aH-imidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Methyl 1H,8aH-imidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C9H10N2O2. This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities and applications in medicinal chemistry . The structure of this compound consists of an imidazo[1,2-a]pyridine core with a methyl ester group at the 2-position, making it a valuable scaffold for drug development and other scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1H,8aH-imidazo[1,2-a]pyridine-2-carboxylate can be achieved through various methods. One common approach involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core . This reaction is typically carried out under acidic or basic conditions, with catalysts such as Lewis acids or bases to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale condensation reactions using automated reactors and continuous flow systems. These methods ensure high yields and purity of the final product while minimizing waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions: Methyl 1H,8aH-imidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Major Products Formed:
Oxidation: N-oxides of the imidazo[1,2-a]pyridine core.
Reduction: Amine derivatives of the imidazo[1,2-a]pyridine core.
Substitution: Amides, alcohols, and other substituted derivatives.
Scientific Research Applications
Methyl 1H,8aH-imidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 1H,8aH-imidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate physiological processes .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the methyl ester group.
Imidazo[1,2-a]pyridine-3-carboxylate: A similar compound with the carboxylate group at the 3-position.
Imidazo[1,2-a]pyridine-2-carboxamide: A derivative with an amide group instead of the ester.
Uniqueness: Methyl 1H,8aH-imidazo[1,2-a]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl ester group at the 2-position enhances its reactivity and potential for further functionalization, making it a versatile scaffold for various applications .
Properties
IUPAC Name |
methyl 1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-13-9(12)7-6-11-5-3-2-4-8(11)10-7/h2-6,8,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZALAMPWNSIDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=CC=CC2N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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